![molecular formula C20H16Cl2N2O4S B13824232 2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, ethylphenyl, and thiazolidinone moieties
Métodos De Preparación
The synthesis of {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethylphenyl group and the dichlorophenyl group. The final step involves the formation of the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
{2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Similar compounds include:
2,4-Dichlorophenoxyacetic acid: Another dichlorophenoxy compound with herbicidal properties.
2,6-Dichloro-4-nitroaniline: A dichlorophenyl compound used as a fungicide. Compared to these compounds, {2,6-dichloro-4-[(E)-{(2Z)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid is unique due to its thiazolidinone and ethylphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H16Cl2N2O4S |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
2-[2,6-dichloro-4-[(E)-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-11-3-5-13(6-4-11)23-20-24-19(27)16(29-20)9-12-7-14(21)18(15(22)8-12)28-10-17(25)26/h3-9H,2,10H2,1H3,(H,25,26)(H,23,24,27)/b16-9+ |
Clave InChI |
DMUZYZXSXAEAKM-CXUHLZMHSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/S2 |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
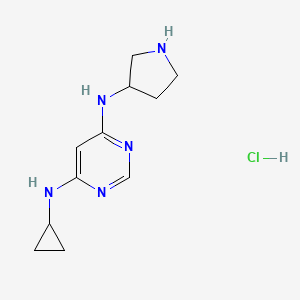
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
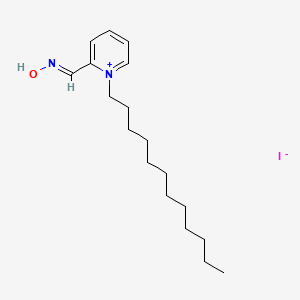
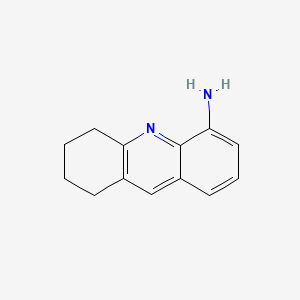
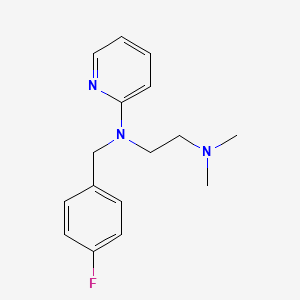


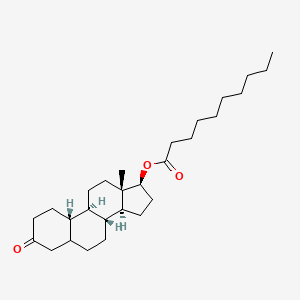
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
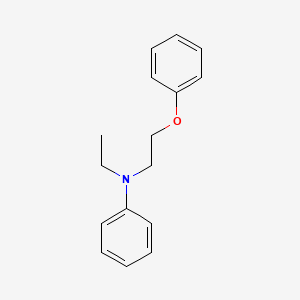
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
